molecular formula C13H16N2O B4614389 2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide

2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide

Cat. No.: B4614389
M. Wt: 216.28 g/mol
InChI Key: AKANYZXWSQQZEB-UHFFFAOYSA-N
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Description

2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide is an organic compound with the molecular formula C11H12N2O. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a phenyl ring substituted with two methyl groups.

Properties

IUPAC Name

2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-4-5-10(2)12(8-9)11(3)15-13(16)6-7-14/h4-5,8,11H,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKANYZXWSQQZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine. Reaction conditions often involve boiling ethanol and specific temperatures to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives, which are of significant interest due to their biological activities .

Mechanism of Action

The mechanism of action of 2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide involves its interaction with molecular targets and pathways within biological systems. The cyano and acetamide groups play crucial roles in its reactivity and biological activity. The compound can participate in various biochemical pathways, leading to the formation of biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
  • 2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide
  • 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

Uniqueness

2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the cyano and acetamide groups also contributes to its distinct properties compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide

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